Flurantel
Description
Flurantel (C₁₉H₁₂F₆N₂O₇) is a synthetic antiparasitic agent primarily used in veterinary and human medicine to combat helminth infections. It belongs to the benzimidazole derivative class, characterized by a bicyclic aromatic structure fused with an imidazole ring. The compound’s high fluorine content (six fluorine atoms) enhances its lipophilicity, improving membrane permeability and resistance to metabolic degradation . This compound’s mechanism involves binding to β-tubulin in parasitic cells, disrupting microtubule formation and leading to cell death. It is regulated under the U.S. Food and Drug Administration (FDA) and classified in the United Nations Standard Products and Services Code (UNSPSC) for global trade .
Properties
CAS No. |
30533-89-2 |
|---|---|
Molecular Formula |
C19H12F6N2O7 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[3-acetyloxy-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-nitrophenyl] acetate |
InChI |
InChI=1S/C19H12F6N2O7/c1-8(28)33-14-4-3-13(27(31)32)16(34-9(2)29)15(14)17(30)26-12-6-10(18(20,21)22)5-11(7-12)19(23,24)25/h3-7H,1-2H3,(H,26,30) |
InChI Key |
YRPPAQRAYJVJOS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Other CAS No. |
30533-89-2 |
Origin of Product |
United States |
Preparation Methods
Flurantel can be synthesized through several routes. One common method involves the reaction of tetrafluoroethylene with sulfur trioxide to produce tetrafluoroethane-β-sultone, which is then isomerized to fluorosulfonyldifluoroacetyl fluoride . This intermediate is further reacted with other reagents to produce this compound. Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity while maintaining safety and environmental standards .
Chemical Reactions Analysis
Flurantel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sulfur trioxide, tetrafluoroethylene, and various reducing and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Flurantel has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and as a reagent in various chemical reactions.
Industry: This compound is used in the production of fluorinated polymers and other industrial products.
Mechanism of Action
The mechanism of action of Flurantel involves its interaction with specific molecular targets and pathways. It can act as a fluorescent probe, allowing researchers to visualize and study biological processes in real-time . The compound’s unique structure enables it to interact with various biomolecules, facilitating its use in bioorthogonal reactions and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Flurantel is structurally and functionally compared to two analogous antiparasitic agents: Bromoxanide (C₁₉H₁₈BrF₃N₂O₄) and Piperamide (C₁₇H₂₈N₄O). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Parameter | This compound | Bromoxanide | Piperamide |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₂F₆N₂O₇ | C₁₉H₁₈BrF₃N₂O₄ | C₁₇H₂₈N₄O |
| Molecular Weight | 494.3 g/mol | 475.3 g/mol | 304.4 g/mol |
| Halogen Content | 6 Fluorine atoms | 1 Bromine, 3 Fluorine | None |
| Key Functional Groups | Benzimidazole core, fluorophenyl groups | Bromophenyl, trifluoromethyl | Piperazine, amide |
| Primary Use | Broad-spectrum antiparasitic (nematodes, cestodes) | Targeted helminthiasis | Antiprotozoal (e.g., giardiasis) |
| Mechanism of Action | β-tubulin inhibition | Mitochondrial disruptor | Cell membrane destabilization |
| Regulatory Status | FDA-approved, UNSPSC-listed | FDA-approved, UNSPSC-listed | FDA-approved, limited global use |
Key Findings from Comparative Studies
Structural Differences :
- This compound’s six fluorine atoms confer greater metabolic stability and bioavailability compared to Bromoxanide’s bromine/fluorine mix . Piperamide’s lack of halogens reduces its persistence in biological systems but limits its spectrum of activity.
- The benzimidazole core in this compound and Bromoxanide enables tubulin binding, while Piperamide’s piperazine-amide structure targets protozoal membranes .
Efficacy and Toxicity :
- This compound demonstrates superior efficacy against cestodes (e.g., Taenia spp.) due to enhanced tissue penetration from fluorine-mediated lipophilicity .
- Bromoxanide shows higher toxicity in mammals, attributed to bromine’s reactivity with host mitochondrial proteins.
- Piperamide’s simpler structure correlates with fewer off-target effects but reduced potency against helminths .
Pharmacokinetics :
- This compound’s half-life (12–18 hours) exceeds Bromoxanide’s (6–8 hours) and Piperamide’s (3–4 hours), allowing less frequent dosing .
Biological Activity
Flurantel, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its therapeutic potential. This article delves into the biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its biological significance.
This compound exhibits a range of biochemical properties that contribute to its biological activity. It is known to interact with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. Key properties include:
- Enzyme Interaction : this compound acts as a substrate for several enzymes, including aminotransferases, which are vital for amino acid metabolism. Its interaction with these enzymes facilitates the transfer of amino groups, impacting both synthesis and degradation processes in metabolic pathways.
- Stability : The compound is relatively stable under physiological conditions but may degrade over time. This degradation can lead to diminished biological activity, which is an important consideration in therapeutic applications.
Cellular Effects
This compound's influence on cellular processes includes:
- Cell Signaling : It activates specific signaling pathways that regulate cell growth and differentiation. This modulation is essential for maintaining normal cellular functions and responses to external stimuli.
- Gene Expression : The compound has been shown to alter gene expression patterns, which can affect various cellular functions and contribute to its therapeutic effects.
The mechanism by which this compound exerts its effects involves several key interactions:
- Binding Interactions : this compound binds to specific sites on target enzymes and receptors, either activating or inhibiting their activity. For instance, it may inhibit certain oxidoreductases, leading to reduced production of reactive oxygen species (ROS), which are implicated in various pathological conditions.
- Transport and Distribution : The compound is transported across cell membranes via specific transporters, facilitating its uptake into cells. This distribution is critical for its efficacy as a therapeutic agent.
Research Findings and Case Studies
Research on this compound has yielded promising findings regarding its therapeutic potential. Notable studies include:
- Antimicrobial Activity : In laboratory settings, this compound demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit microbial growth by targeting specific metabolic pathways essential for survival.
- Anticancer Properties : Case studies have illustrated this compound's potential as an anticancer agent. In vitro experiments revealed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Interaction | Substrate for aminotransferases; affects amino acid metabolism | |
| Cell Signaling | Activates pathways regulating growth and differentiation | |
| Gene Expression | Alters expression patterns affecting cellular functions | |
| Antimicrobial Activity | Inhibits growth of various pathogens | |
| Anticancer Properties | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
